molecular formula C14H17N B1293939 3-Ethyl-2-propylquinoline CAS No. 3290-24-2

3-Ethyl-2-propylquinoline

Cat. No.: B1293939
CAS No.: 3290-24-2
M. Wt: 199.29 g/mol
InChI Key: CXHUPHNAWXTJFS-UHFFFAOYSA-N
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Description

3-Ethyl-2-propylquinoline is an organic compound belonging to the quinoline family. It has the molecular formula C14H17N and a molecular weight of 199.29 g/mol . This compound is characterized by the presence of an ethyl group at the third position and a propyl group at the second position on the quinoline ring. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in various scientific fields .

Mechanism of Action

Quinoline derivatives are known to exhibit a broad range of biological activities. They are found in various natural compounds and have been shown to possess antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

The exact mechanism of action, target, and biochemical pathways affected would depend on the specific structure and functional groups present in the quinoline derivative. For instance, some quinoline-based drugs work by intercalating DNA, disrupting the function of bacterial or parasitic cells .

Biochemical Analysis

Biochemical Properties

3-Ethyl-2-propylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . These interactions often involve the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of certain cancer cell lines by interfering with specific signaling pathways . It can also induce apoptosis in these cells by altering the expression of genes involved in cell death and survival . Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites . This inhibition can result in the downregulation of signaling pathways that are crucial for cell proliferation and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling and gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with key metabolic enzymes and the accumulation of toxic metabolites . Understanding the dosage effects of this compound is essential for determining its therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the oxidation and reduction of this compound, leading to the formation of various metabolites . Some of these metabolites can further interact with other biomolecules, influencing their activity and function . Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes . These interactions are important for understanding the compound’s overall metabolic profile and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the uptake and localization of the compound, influencing its bioavailability and activity . For instance, this compound can be transported into cells via organic cation transporters, which are expressed in various tissues . Once inside the cell, the compound can bind to specific proteins, affecting its distribution and accumulation . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . These modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes . For example, the localization of this compound to the mitochondria can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-propylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Nitroquinoline, halogenated quinoline derivatives.

Properties

IUPAC Name

3-ethyl-2-propylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-3-7-13-11(4-2)10-12-8-5-6-9-14(12)15-13/h5-6,8-10H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHUPHNAWXTJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2C=C1CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062960
Record name 3-Ethyl-2-propylquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3290-24-2
Record name 3-Ethyl-2-propylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3290-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 3-ethyl-2-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003290242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 3-ethyl-2-propyl-
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Record name 3-Ethyl-2-propylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-2-propylquinoline
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical synthetic routes for producing 3-ethyl-2-propylquinoline?

A1: Several methods have been explored for synthesizing this compound. One approach involves a one-pot reaction using aniline and n-butylaldehyde in the presence of a promoting agent. [, , ] For example, p-methylbenzenesulfonic acid (TsOH) can be utilized, yielding this compound alongside N-butylaniline as a byproduct. [] The choice of solvent, ratio of substrates, and substituents on the aniline ring can significantly influence yield and selectivity. [, ] Alternative Brønsted acids like molybdophosphoric acid and concentrated sulfuric acid have also demonstrated potential, albeit with lower yields. []

Q2: How do substituents on the aniline ring impact the synthesis of quinoline derivatives?

A2: Research suggests that electron-donating substituents on the aniline ring generally favor the formation of quinoline derivatives. [] Conversely, electron-withdrawing groups tend to hinder the reaction and lower the yield. [] This observation highlights the importance of electronic effects within the reaction mechanism, where electron-rich aniline derivatives are more susceptible to the necessary transformations leading to quinoline formation.

Q3: What is the role of hydrogen peroxide (H2O2) in the synthesis of this compound?

A3: Studies indicate that H2O2 can function as an oxidant and a "hydrogen hunter" in the synthesis of this compound. [] By promoting specific reaction pathways and hindering the formation of N-alkylaniline byproducts, H2O2 significantly improves both the yield and selectivity of the desired quinoline product. [] This optimization highlights the importance of carefully selecting reaction conditions and additives to maximize synthetic efficiency.

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